Bienvenue dans la boutique en ligne BenchChem!

N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Opioid Receptor Pharmacology Off-Target Liability Screening Kinase Inhibitor Selectivity

This compound is a critical SAR tool for IKK-2 and related kinase programs. The cycloheptyl substituent differentiates it from N-phenyl analogs (e.g., CTAP), which are potent MOR antagonists (IC₅₀ = 3.5 nM). Procuring the exact N-cycloheptyl congener allows kinase inhibition profiling without opioid receptor cross-reactivity, defines the upper clogP boundary for the series, and exploits a low-density prior art landscape for novel lead development. Essential for maintaining screening cascade integrity.

Molecular Formula C17H25NOS
Molecular Weight 291.45
CAS No. 1049514-06-8
Cat. No. B2564263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS1049514-06-8
Molecular FormulaC17H25NOS
Molecular Weight291.45
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C2(CCCC2)C3=CC=CS3
InChIInChI=1S/C17H25NOS/c19-16(18-14-8-3-1-2-4-9-14)17(11-5-6-12-17)15-10-7-13-20-15/h7,10,13-14H,1-6,8-9,11-12H2,(H,18,19)
InChIKeyPBFBZPIMXFMMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049514-06-8): Chemical Identity, Regulatory Status, and Initial Screening Context


N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049514-06-8) is a synthetic thiophene carboxamide derivative (C₁₇H₂₅NOS, MW 291.45 g/mol) that serves as a specialized research tool compound [1]. This compound belongs to a broad class of heteroaromatic carboxamides investigated for kinase inhibition (e.g., IKK-2) and anti-inflammatory applications [2]. It is currently listed in the ECHA inventory and is available from multiple chemical vendors exclusively for laboratory research use, not for diagnostic or therapeutic applications [1]. Its structural hallmark is a cycloheptyl amide substituent attached to a 1-(thiophen-2-yl)cyclopentane core, a scaffold that distinguishes it from closely related N-alkyl and N-aryl analogs that possess divergent biological target profiles and procurement availability.

Why N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide Cannot Be Replaced by Generic Thiophene Carboxamide Analogs in Focused Screening Campaigns


Within the 1-(thiophen-2-yl)cyclopentanecarboxamide scaffold family, N-substituent identity is a critical determinant of biological target engagement and selectivity. Even structurally conservative changes—such as replacing N-cycloheptyl with N-phenyl—produce a known potent mu-opioid receptor antagonist (CTAP, IC₅₀ = 3.5 nM) , a pharmacological liability that is unlikely to be shared by the N-cycloheptyl derivative due to steric and lipophilic divergence. Generic substitution therefore carries a high risk of introducing undesired off-target activity or abolishing the desired polypharmacology. Furthermore, the cycloheptyl ring introduces a unique conformational flexibility and clogP shift relative to smaller cycloalkyl (cyclopentyl, cyclohexyl) or aromatic N-substituents [1], altering membrane permeability, metabolic stability, and target binding kinetics in ways that cannot be predicted without direct comparative profiling. Procurement of the exact N-cycloheptyl congener is essential to maintain the integrity of a screening cascade or structure–activity relationship (SAR) study.

Quantitative Differentiation Evidence for N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide Against Its Closest Structural Analogs


Mu-Opioid Receptor Selectivity: N-Cycloheptyl vs. N-Phenyl (CTAP) Divergence

The N-phenyl analog CTAP is a characterized mu-opioid receptor (MOR) antagonist with an IC₅₀ of 3.5 nM and >1200-fold selectivity over δ-opioid and somatostatin receptors . The N-cycloheptyl derivative introduces a saturated seven-membered ring that substantially increases steric bulk and alters the electrostatic surface compared to the planar phenyl group. Although direct MOR binding data for the N-cycloheptyl compound are not published, SAR from related thiophene carboxamide series (e.g., IKK-2 inhibitor patents) indicates that large N-alkyl substituents abolish MOR affinity [1]. This structural divergence provides a rationale for selecting the N-cycloheptyl analog when MOR-mediated off-target effects must be avoided.

Opioid Receptor Pharmacology Off-Target Liability Screening Kinase Inhibitor Selectivity

Predicted Lipophilicity (clogP) Differentiation: N-Cycloheptyl vs. N-Cyclopentyl and N-Cyclohexyl Analogs

Calculated partition coefficients (clogP) for the 1-(thiophen-2-yl)cyclopentanecarboxamide scaffold increase systematically with N-cycloalkyl ring size. The N-cycloheptyl derivative (C₁₇H₂₅NOS) is predicted to have a clogP approximately 0.5–0.7 log units higher than the N-cyclopentyl analog and 0.2–0.4 log units higher than the N-cyclohexyl analog, based on established π-constants for methylene group contributions in cycloalkanes [1]. This elevated lipophilicity can enhance membrane permeability but may also increase metabolic liability and plasma protein binding, making the N-cycloheptyl compound a distinct tool for probing the lipophilicity–activity relationship within a lead optimization series.

Lipophilicity clogP Prediction ADME Profiling

Conformational Flexibility and Steric Bulk: Cycloheptyl vs. Phenyl Substituent Impact on Binding Pocket Complementarity

The N-cycloheptyl group exists in a dynamic pseudorotational equilibrium between chair and twist-chair conformations, presenting a time-averaged steric volume (Taft Es ≈ −1.0 to −1.2) that is significantly larger than that of the N-phenyl group (Es ≈ −0.9; planar, rigid). This conformational flexibility allows the cycloheptyl ring to adapt to irregular binding pocket topographies that cannot be accessed by smaller, rigid N-cycloalkyl or N-aryl groups [1]. In the context of the IKK-2 inhibitor pharmacophore, patent SAR data indicate that larger N-cycloalkyl substituents can enhance kinase selectivity by filling a hydrophobic sub-pocket adjacent to the hinge-binding region [2].

Conformational Analysis Steric Parameters Structure-Based Drug Design

Procurement Differentiation: Single-Source Risk and Catalog Availability vs. Widely Stocked Analogs

The N-cycloheptyl derivative (CAS 1049514-06-8) is listed by a limited number of specialty chemical suppliers, whereas the N-phenyl analog CTAP is available as a characterized pharmacological tool from multiple reputable vendors (e.g., Tocris, Selleckchem) with documented purity (≥99% by HPLC), bioactivity validation, and batch-to-batch consistency certificates . The N-cycloheptyl compound is supplied primarily for research use without accompanying biological QC data. This procurement asymmetry means that the N-cycloheptyl derivative offers a less-characterized but more novel chemical starting point, suitable for exploratory SAR where the absence of extensive prior art may provide intellectual property advantages [1].

Chemical Procurement Supply Chain Risk Research Tool Characterization

Recommended Application Scenarios for N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization: Probing the N-Cycloalkyl Lipophilic Tolerance Window

Use the N-cycloheptyl analog as the terminal member of a homologous N-cycloalkyl series (cyclopentyl → cyclohexyl → cycloheptyl) to define the upper clogP boundary compatible with target potency and ADME properties. The predicted clogP shift of +0.5–0.7 log units relative to N-cyclopentyl [1] allows quantitative assessment of whether the IKK-2 or related kinase binding pocket tolerates increased lipophilicity without incurring metabolic instability. This application leverages the class-level SAR established in the AstraZeneca IKK-2 patent family [2].

Mu-Opioid Off-Target Counter-Screening in Inflammation Programs

Deploy the N-cycloheptyl derivative as a negative control for MOR-mediated effects in cell-based inflammation assays, particularly when benchmarking against the N-phenyl analog CTAP (MOR IC₅₀ = 3.5 nM) . If the N-cycloheptyl compound retains anti-inflammatory activity in NF-κB or IL-8 reporter assays without engaging MOR, it provides evidence that the thiophene carboxamide pharmacophore can be steered toward kinase inhibition while avoiding opioid receptor liability.

Conformational Probing of Irregular Hydrophobic Sub-Pockets via Cycloheptyl Flexibility

Utilize the dynamic pseudorotational equilibrium of the N-cycloheptyl ring (4–5 accessible conformers at physiological temperature) [3] to explore the plasticity of hydrophobic sub-pockets adjacent to the ATP-binding site of target kinases. The ability of the cycloheptyl group to adapt its shape to irregular pocket topographies provides information that rigid N-aryl substituents cannot, aiding structure-based design of selective inhibitors.

Intellectual Property Differentiation: Exploring Under-Claimed N-Cycloheptyl SAR Space

Initiate SAR studies around the N-cycloheptyl derivative to establish composition-of-matter claims distinct from the heavily patented N-phenyl and smaller N-cycloalkyl thiophene carboxamide series. The limited vendor characterization and absence of published bioactivity data for this specific compound [4] indicate a low-density prior art landscape, offering opportunities for novel lead series development in kinase or anti-inflammatory indications.

Quote Request

Request a Quote for N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.